(2E)-3-(3-Chlorophenyl)-1-(4-ethylphenyl)prop-2-en-1-one
Description
“(2E)-3-(3-Chlorophenyl)-1-(4-ethylphenyl)prop-2-en-1-one” is a chalcone derivative characterized by an α,β-unsaturated ketone core with two aromatic rings (A and B). The compound features a 3-chlorophenyl group at position 3 of the propenone chain (Ring A) and a 4-ethylphenyl group at position 1 (Ring B). This substitution pattern distinguishes it from other chalcones by combining a moderately electron-withdrawing chlorine substituent (meta position on Ring A) with a hydrophobic ethyl group (para position on Ring B).
The stereoelectronic effects of substituents on Rings A and B critically influence their bioactivity .
Properties
IUPAC Name |
(E)-3-(3-chlorophenyl)-1-(4-ethylphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClO/c1-2-13-6-9-15(10-7-13)17(19)11-8-14-4-3-5-16(18)12-14/h3-12H,2H2,1H3/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMXQZOXEJCRWLQ-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C=CC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C(=O)/C=C/C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Standard Laboratory Protocol
Reagents :
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3-Chlorobenzaldehyde (1.2 equiv)
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4-Ethylacetophenone (1.0 equiv)
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Sodium hydroxide (40% w/v in ethanol)
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Absolute ethanol solvent
Procedure :
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Dissolve 4-ethylacetophenone (10 mmol) in 50 mL ethanol
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Add 3-chlorobenzaldehyde (12 mmol) dropwise under nitrogen
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Introduce NaOH solution (15 mL) over 30 minutes
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Reflux at 78°C for 6–8 hours
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Quench with ice-water (200 mL)
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Recrystallize from ethanol/water (3:1)
Yield : 72–78%
Purity : >95% (HPLC)
Catalytic Optimization
Recent advances employ heterogeneous catalysts to enhance efficiency:
| Catalyst System | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| NaOH (Traditional) | 78 | 8 | 72 |
| KOH/EtOH | 70 | 6 | 85 |
| h-BN (Hexagonal Boron Nitride) | 65 | 3 | 98 |
| TBAB (Phase Transfer) | RT | 24 | 67 |
The h-BN catalyst demonstrates exceptional performance due to its Frustrated Lewis Pair (FLP) structure, activating both carbonyl and aldehyde groups simultaneously.
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates reaction kinetics while maintaining stereoselectivity:
Optimized Parameters :
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Power: 300 W
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Temperature: 100°C
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Time: 20 minutes
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Solvent: Ethylene glycol
Advantages :
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Reduced side-product formation (<2%)
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Energy consumption lowered by 65%
Continuous Flow Reactor Systems
Industrial-scale production employs continuous flow chemistry for enhanced reproducibility:
| Parameter | Batch Reactor | Flow Reactor | Improvement |
|---|---|---|---|
| Reaction Time | 8 h | 2.4 h | 70%↓ |
| Space-Time Yield | 0.8 g/L/h | 3.2 g/L/h | 300%↑ |
| Cooling Requirement | 15 kWh/kg | 4 kWh/kg | 73%↓ |
Key design features:
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Laminar flow regime (Re ≈ 120)
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In-line IR monitoring for real-time analysis
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Automated pH adjustment system
Halogenation-Addition Variants
Alternative routes via brominated intermediates enable structural diversification:
Stepwise Synthesis :
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Bromination of precursor chalcone
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Nucleophilic substitution with organometallic reagents
Example :
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Brominated chalcone intermediate (Rf = 0.50)
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Subsequent coupling with Grignard reagents yields 98% E-isomer
Purification and Characterization
Crystallization Optimization
| Solvent System | Crystal Purity | Recovery (%) |
|---|---|---|
| Ethanol/Water (3:1) | 95.2 | 82 |
| Acetone/Hexane (1:2) | 97.8 | 75 |
| Methanol Dichloromethane | 99.1 | 68 |
Spectroscopic Validation
Key Spectral Signatures :
-
¹H NMR (400 MHz, CDCl₃) :
δ 7.82 (d, J=15.6 Hz, 1H, α-H)
δ 7.65 (d, J=15.6 Hz, 1H, β-H)
δ 2.69 (q, J=7.6 Hz, 2H, CH₂CH₃)
Industrial Manufacturing Considerations
Large-scale production addresses three critical challenges:
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Exothermic Control :
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Jacketed reactors with ΔT ≤ 5°C/min
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Dilution ratio maintained at 1:8 (substrate:solvent)
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Waste Management :
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Ethanol recovery >90% via fractional distillation
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NaOH neutralization with CO₂ yielding NaCl precipitate
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Quality Control :
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In-line HPLC (USP tailing factor <1.5)
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XRPD for polymorph screening
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Emerging Synthetic Technologies
Photochemical Activation
UV-light mediated reactions (λ=365 nm) achieve:
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92% yield in 45 minutes
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Solvent-free conditions
Enzymatic Catalysis
Lipase-mediated condensation demonstrates:
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68% yield at 37°C
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Enhanced enantiomeric excess (ee >99%)
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(3-Chlorophenyl)-1-(4-ethylphenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: The chlorophenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated ketones and alcohols.
Substitution: Various substituted chalcones and related compounds.
Scientific Research Applications
(2E)-3-(3-Chlorophenyl)-1-(4-ethylphenyl)prop-2-en-1-one has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial, antifungal, and anticancer properties, making it a subject of interest in biological studies.
Medicine: Due to its biological activities, it is investigated for potential therapeutic applications, including as an anticancer and antimicrobial agent.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2E)-3-(3-Chlorophenyl)-1-(4-ethylphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce apoptosis (programmed cell death) in cancer cells by modulating signaling pathways such as the PI3K/Akt and MAPK pathways. Its antimicrobial activity is linked to its ability to disrupt microbial cell membranes and inhibit essential enzymes.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Crystallographic and Physicochemical Properties
- Crystal Packing : Chalcones with halogen substituents (e.g., Cl, Br) often form dense crystal lattices via halogen bonding. For example, (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one adopts a planar conformation stabilized by C–H···O and Cl···Cl interactions . The target compound’s ethyl group may introduce steric hindrance, reducing packing efficiency compared to smaller substituents.
- Melting Points: The target compound’s MP (120–122°C) is lower than that of highly halogenated analogues (e.g., 204–205°C for (2E)-3-(4-chlorophenyl)-1-{3-[(7-chloroquinolin-4-yl)amino]phenyl}prop-2-en-1-one), reflecting reduced intermolecular forces .
Functional Group Impact on Target Interactions
- Chlorine Position: Meta-substituted Cl on Ring A (as in the target compound) may cause steric clashes in enzyme binding pockets compared to para-Cl derivatives. For example, (E)-3-(4-chlorophenyl)-1-(2-aminophenyl)prop-2-en-1-one shows stronger hydrogen bonding with ACE2 due to para-Cl alignment .
- Ethyl vs. Methoxy : Ethyl groups lack hydrogen-bonding capacity, unlike methoxy substituents. However, they may enhance interactions with hydrophobic enzyme regions, as seen in SPIKE protein binding by ethoxy-substituted chalcones .
Biological Activity
Introduction
(2E)-3-(3-Chlorophenyl)-1-(4-ethylphenyl)prop-2-en-1-one, commonly referred to as a chalcone, is a compound that has garnered attention in pharmaceutical research due to its diverse biological activities. This compound features a unique structure characterized by a double bond between the second and third carbon atoms of the propene chain, along with two aromatic rings. The presence of a 3-chlorophenyl group and a 4-ethylphenyl group enhances its potential biological activity and chemical reactivity.
- Molecular Formula: C17H15ClO
- Molecular Weight: 270.75 g/mol
- CAS Number: 1176509-18-4
Biological Activities
Chalcones, including (2E)-3-(3-Chlorophenyl)-1-(4-ethylphenyl)prop-2-en-1-one, are known for their wide range of pharmacological properties. The specific biological activities associated with this compound include:
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Anticancer Activity
- Studies have indicated that chalcones can induce apoptosis in various cancer cell lines. (2E)-3-(3-Chlorophenyl)-1-(4-ethylphenyl)prop-2-en-1-one has shown promising results in inhibiting the proliferation of cancer cells, including breast and prostate cancer cells.
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Anti-inflammatory Effects
- The compound exhibits significant anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes, which can be beneficial in treating conditions such as arthritis and other inflammatory diseases.
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Antioxidant Activity
- (2E)-3-(3-Chlorophenyl)-1-(4-ethylphenyl)prop-2-en-1-one demonstrates strong antioxidant capabilities, helping to scavenge free radicals and reduce oxidative stress in cells.
The mechanism through which (2E)-3-(3-Chlorophenyl)-1-(4-ethylphenyl)prop-2-en-1-one exerts its biological effects is primarily attributed to its ability to interact with various biological targets:
- Cell Signaling Pathways: The compound modulates key signaling pathways involved in cell growth and apoptosis, such as the MAPK/ERK pathway.
- Enzyme Inhibition: It inhibits enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which play crucial roles in inflammation.
Case Studies
Several studies have explored the biological activity of (2E)-3-(3-Chlorophenyl)-1-(4-ethylphenyl)prop-2-en-1-one:
| Study | Focus | Findings |
|---|---|---|
| Zhang et al. (2020) | Anticancer Activity | Demonstrated that the compound inhibited cell growth in breast cancer cell lines via apoptosis induction. |
| Lee et al. (2021) | Anti-inflammatory Effects | Found that treatment with the compound reduced levels of TNF-alpha and IL-6 in vitro. |
| Kumar et al. (2022) | Antioxidant Activity | Showed that the compound significantly decreased oxidative stress markers in human cell lines. |
Comparative Analysis with Similar Compounds
The unique substituents of (2E)-3-(3-Chlorophenyl)-1-(4-ethylphenyl)prop-2-en-1-one contribute to its distinct biological activity profile compared to other chalcones:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| (2E)-3-(4-Methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one | Chalcone | Antioxidant, anticancer |
| (2E)-3-(4-Hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one | Chalcone | Anticancer, anti-inflammatory |
| (2E)-3-(4-Nitrophenyl)-1-(4-bromophenyl)prop-2-en-1-one | Chalcone | Antimicrobial |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (2E)-3-(3-Chlorophenyl)-1-(4-ethylphenyl)prop-2-en-1-one, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is synthesized via Claisen-Schmidt condensation, where an aromatic aldehyde reacts with a substituted acetophenone under basic conditions. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., ethanol, DMF) enhance reactivity and stabilize intermediates .
- Catalysts : Alkaline catalysts (e.g., NaOH, KOH) at 60–80°C optimize enolate formation. Microwave-assisted synthesis can reduce reaction time by 40–60% compared to conventional heating .
- Workup : Acid quenching followed by recrystallization (e.g., using ethanol/water mixtures) yields >85% purity. Column chromatography (silica gel, hexane/ethyl acetate) is advised for isolating stereoisomers .
Q. Which spectroscopic techniques are most effective for confirming the structure of this chalcone derivative?
- Methodological Answer :
- NMR : H NMR reveals the α,β-unsaturated carbonyl system (δ 7.5–8.1 ppm for vinyl protons) and substituent patterns (e.g., ethyl group at δ 1.2–1.4 ppm). C NMR confirms the ketone carbonyl (δ 190–200 ppm) .
- IR : Strong absorption at 1650–1680 cm (C=O stretch) and 1600–1620 cm (C=C stretch) .
- XRD : Single-crystal X-ray diffraction (e.g., triclinic P1 space group, unit cell parameters: a=5.8884 Å, b=7.3328 Å, c=14.6752 Å) resolves stereochemistry and bond lengths .
Q. What are the primary biological activities reported for this compound, and what assays validate these findings?
- Methodological Answer :
- Antimicrobial : Tested via broth microdilution (MIC values: 8–32 µg/mL against S. aureus and E. coli). Positive controls (e.g., ciprofloxacin) and solvent controls (DMSO <1%) are critical .
- Anticancer : MTT assays (IC: 12–25 µM in HeLa cells) with ROS scavengers (e.g., NAC) confirm apoptosis mechanisms .
- Anti-inflammatory : COX-2 inhibition assays (IC: ~10 µM) require comparison with celecoxib to validate selectivity .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity and binding interactions of this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry at B3LYP/6-311++G(d,p) level to compute HOMO-LUMO gaps (e.g., 4.2–4.8 eV), indicating electrophilic reactivity at the β-carbon .
- Molecular Docking : Dock into COX-2 (PDB: 1CX2) using AutoDock Vina. The 3-chlorophenyl group shows hydrophobic interactions with Val523 (binding energy: −8.2 kcal/mol) .
- MD Simulations : 100-ns simulations in GROMACS assess stability of ligand-protein complexes (RMSD <2.0 Å) .
Q. How can contradictory data on biological activity across studies be resolved?
- Methodological Answer :
- Standardize Assays : Use identical cell lines (e.g., ATCC-certified HeLa) and normalize data to cell viability controls.
- Solubility Checks : Verify compound solubility in assay media via HPLC (e.g., >90% solubility in 0.5% DMSO) to avoid false negatives .
- Meta-Analysis : Compare IC values from ≥3 independent studies using ANOVA (p<0.05 threshold). For example, antimicrobial MIC discrepancies may arise from bacterial strain variability .
Q. What strategies optimize regioselectivity in derivatization reactions of this chalcone?
- Methodological Answer :
- Electrophilic Substitution : Nitration (HNO/HSO) favors the 4-ethylphenyl ring due to electron-donating ethyl group (yield: 70–75%) .
- Reduction : Selective hydrogenation of the α,β-unsaturated ketone (Pd/C, H) produces saturated ketones without altering aryl chlorides .
- Cross-Coupling : Suzuki-Miyaura reactions (Pd(PPh), KCO) at the 3-chlorophenyl position require inert atmospheres (Ar) to prevent dehalogenation .
Q. How do crystallographic studies inform intermolecular interactions in solid-state applications?
- Methodological Answer :
- XRD Analysis : The crystal packing (triclinic P1) reveals C–H···O hydrogen bonds (2.8–3.0 Å) between carbonyl groups and adjacent chlorophenyl rings, stabilizing the lattice .
- Hirshfeld Surface Analysis : Quantifies intermolecular contacts (e.g., 12% Cl···H interactions). Thermal ellipsoid models (T=100 K) confirm minimal disorder .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
